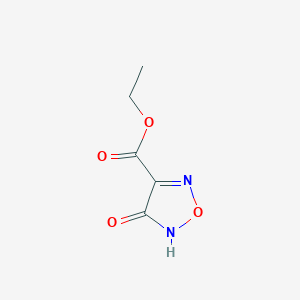

Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 4-oxo-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-2-10-5(9)3-4(8)7-11-6-3/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOLTVHYVDHDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647740 | |

| Record name | Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753486-85-0 | |

| Record name | Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route Overview

The synthesis of this compound typically involves the construction of the 1,2,5-oxadiazole ring via cyclization reactions starting from appropriate precursors such as hydrazides or amidoximes combined with carboxylic acid derivatives. The ester functionality (ethyl carboxylate) is introduced either before or after ring formation depending on the synthetic strategy.

Specific Synthetic Processes

While direct detailed protocols for this exact compound are scarce in open literature, relevant patent literature and related synthetic methods provide insight into preparation strategies involving similar oxadiazole derivatives:

Cyclization of Amidoximes with Carboxylic Acid Derivatives:

Amidoximes can be reacted with ethyl esters of carboxylic acids under dehydrating conditions to form the 1,2,5-oxadiazole ring. This method typically involves heating in the presence of dehydrating agents or catalysts to promote ring closure.Use of Hydrazide Precursors:

Hydrazides derived from ethyl carboxylates can be cyclized to form the oxadiazole ring by reaction with nitrosating agents or via oxidative cyclization.Related Patent Process Insights (WO2013186792A2):

Although focused on complex derivatives, this patent describes preparation steps involving intermediates containing the 5-oxo-4,5-dihydro-1,2,4-oxadiazole moiety, which shares structural similarities. The process includes treating intermediates with suitable reagents under controlled conditions to yield oxadiazole-containing compounds with high purity and yield.

Key aspects include:- Use of potassium tert-butoxide in suitable solvents for salt formation.

- Boc-deprotection and reduction steps to prepare amine intermediates that can be cyclized further.

- Control of polymorphic forms through crystallization techniques.

These methods highlight the importance of reaction conditions and intermediate handling to obtain the desired oxadiazole compounds.

Reaction Conditions and Parameters

Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), or other polar aprotic solvents to dissolve reactants and facilitate cyclization.

Temperature: Elevated temperatures (typically 80–150°C) are used to promote ring closure.

Catalysts and Reagents: Dehydrating agents or bases such as potassium tert-butoxide assist in cyclization and salt formation.

Purification: Crystallization and chromatographic techniques are employed to isolate pure this compound and its polymorphs.

Data Table: Summary of Preparation Methods and Conditions

Research Findings and Analysis

Yield and Purity: Yields vary depending on the method and scale, with some patent methods reporting low yields (~14%) due to side reactions such as dimer impurity formation. Optimization of reaction parameters and purification steps is critical to improve yield and purity.

Polymorphism: Different polymorphic forms of oxadiazole compounds exhibit distinct physical properties affecting stability and solubility. Control over crystallization conditions is essential to obtain the desired polymorph, which can influence pharmaceutical efficacy and shelf-life.

Scalability: The synthetic routes involving multi-step processes with intermediate protection/deprotection and salt formation are more complex but allow for better control of the final product's properties, suitable for pharmaceutical manufacturing.

Environmental and Safety Considerations: Use of solvents like DMF and reagents such as potassium tert-butoxide requires adherence to safety protocols due to toxicity and reactivity.

化学反应分析

Types of Reactions

Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex oxadiazole derivatives.

Reduction: Reduction reactions can yield different functionalized derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can yield a variety of functionalized oxadiazole derivatives.

科学研究应用

Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial and antiviral agent.

Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

作用机制

The mechanism of action of Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria, leading to cell death. In cancer research, it may inhibit enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

相似化合物的比较

Structural Analogues from the 1,2,5-Oxadiazole Family

The following compounds share the 1,2,5-oxadiazole scaffold but differ in substituents, influencing their physicochemical and reactive properties:

| Compound Name | Substituent at 4-Position | Substituent at 3-Position | CAS Number | Structural Similarity Score |

|---|---|---|---|---|

| Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate | Oxo (O) | Ethyl carboxylate | N/A | Reference compound |

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | Amino (NH₂) | Ethyl carboxylate | 302802-22-8 | 0.98 |

| 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | Amino (NH₂) | 2-Hydroxyethyl carboxylate | 311774-00-2 | 0.97 |

| Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate | Acetamido (NHCOCH₃) | Ethyl carboxylate | 17376-63-5 | 0.82 |

Key Observations :

- 2-Hydroxyethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (similarity 0.97): The hydroxyl group in the ester moiety improves hydrophilicity, which may affect solubility and pharmacokinetic profiles .

- Ethyl 4-acetamido-1,2,5-oxadiazole-3-carboxylate (similarity 0.82): The acetamido group introduces steric bulk and hydrogen-bonding capacity, likely altering substrate binding in enzymatic reactions .

Comparison with Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate

Key differences include:

- Ring System : The 1,2-oxazole lacks the additional nitrogen atom present in 1,2,5-oxadiazole, reducing aromaticity and electronic delocalization.

- Substituents: The cyano group increases electron-withdrawing effects, which may lower solubility in polar solvents compared to the oxo-substituted analogue .

Research Findings and Implications

Reactivity: The oxo group in the target compound enhances electrophilicity at the 4-position, making it susceptible to nucleophilic attack, whereas amino or acetamido substituents would favor different reaction pathways .

Solubility: Hydrophilic substituents (e.g., hydroxyethyl or amino groups) likely improve aqueous solubility, critical for pharmaceutical applications .

Stability : The 1,2,5-oxadiazole core is generally more stable under acidic conditions compared to isoxazole derivatives due to its aromatic nitrogen arrangement .

生物活性

Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family. Its unique structure allows for a range of biological activities, making it a subject of interest in pharmaceutical and medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 158.11 g/mol

- CAS Number : 753486-85-0

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from ethyl chloroformate and hydrazine hydrate, followed by oxidation and other transformations to yield the final product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with protein synthesis essential for bacterial survival. This mechanism involves targeting ribosomal functions and disrupting cell wall synthesis .

Antiviral Activity

The compound has also demonstrated antiviral properties. In vitro studies suggest that it can inhibit viral replication by targeting specific enzymes necessary for viral life cycles. For example, its effectiveness against certain strains of influenza has been noted in preliminary studies.

Anticancer Potential

This compound has garnered attention for its potential anticancer activity. It may inhibit key enzymes involved in cancer cell proliferation. Studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), suggesting a mechanism involving caspase activation and p53 pathway modulation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-hydroxy-1,2,5-oxadiazole-3-carboxylate | Structure | Moderate antimicrobial activity |

| 1,3,4-Oxadiazole derivatives | Structure | Varies; some show high anticancer activity |

| 2,5-Dihydro-1,3,4-Oxadiazole derivatives | Structure | Limited data available |

Study on Anticancer Activity

A study published in MDPI reported that derivatives of oxadiazoles exhibit varying degrees of cytotoxicity against multiple cancer cell lines. Ethyl 4-oxo derivatives were found to be more potent than traditional chemotherapeutics like doxorubicin in certain assays .

Flow cytometry analyses revealed that Ethyl 4-oxo compounds induce apoptosis in a dose-dependent manner. Western blotting showed increased levels of pro-apoptotic proteins (e.g., p53), indicating a robust mechanism for inducing cell death in cancerous cells .

常见问题

Q. What are the standard synthetic routes for Ethyl 4-oxo-4,5-dihydro-1,2,5-oxadiazole-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursor oxadiazole derivatives or functional group modifications. For example, electrochemical oxidation methods (e.g., using pyrazoline derivatives as intermediates) can optimize yields by screening electrode materials, solvents, and mediators, as demonstrated in analogous pyrazole syntheses . Key parameters include temperature, solvent polarity, and catalyst selection. GC analysis with external calibration (e.g., 1,3,5-trimethoxybenzene as an internal standard) is recommended for yield determination .

Q. How can researchers characterize the purity and structural identity of this compound?

Essential techniques include:

- NMR spectroscopy : To confirm hydrogen and carbon environments, particularly the oxadiazole ring protons (δ 5.5–6.5 ppm) and ester carbonyl groups (δ 160–170 ppm).

- Mass spectrometry : For molecular weight confirmation (e.g., [M+H]+ at m/z 201.06).

- HPLC : To assess purity using reverse-phase columns (C18) with UV detection at 254 nm. Physical properties like solubility in DMSO or ethanol should be empirically validated due to variability in reported data .

Q. What are the critical storage conditions to ensure compound stability?

Store under inert atmosphere (argon/nitrogen) at –20°C in dark conditions to prevent photodegradation. The ester group is prone to hydrolysis, so anhydrous solvents and desiccants (e.g., molecular sieves) are recommended during handling .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray analysis provides precise bond lengths and angles, particularly for the oxadiazole ring and substituent orientations. For example, analogous oxadiazole derivatives show C–O bond lengths of 1.36–1.42 Å and N–O distances of 1.23–1.28 Å, confirming resonance stabilization . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic data processing .

Q. What strategies address contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., bacterial strain variability, solvent effects). To resolve these:

- Use standardized protocols (e.g., CLSI guidelines for MIC determination).

- Perform dose-response curves with positive controls (e.g., ciprofloxacin for antibacterial assays).

- Validate results across multiple cell lines or enzymatic targets .

Q. How can computational modeling predict reactivity in functionalization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electrophilic/nucleophilic sites. For instance, the oxadiazole ring’s N2 and O4 atoms are reactive toward electrophiles, while the ester carbonyl is susceptible to nucleophilic attack. Molecular docking studies further predict interactions with biological targets like kinase enzymes .

Methodological Notes

- Contradiction Analysis : Cross-validate spectral data (e.g., NMR shifts) with computational predictions to resolve structural ambiguities.

- Advanced Synthesis : Optimize cyclization steps using microwave-assisted synthesis to reduce reaction time and improve yield .

- Safety : Adhere to GHS guidelines (H302, H315, H319, H335) for handling; use fume hoods and PPE during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。